N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide is a chemical compound with a complex structure that includes both isoindoline and nitrobenzamide moieties
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide is Cereblon (CRBN) . CRBN is a protein that plays a crucial role in various biological processes, including cellular proliferation . The compound also interacts with GSPT1 , a protein associated with CRBN .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide acts as a modulator of CRBN activity . It selectively modulates the degradation of GSPT1 protein, acting as a GSPT1 degrader . This means that the compound binds to GSPT1 and promotes its degradation, thereby influencing the function of cells .
Biochemical Pathways
The compound’s action primarily affects the protein degradation pathway . By promoting the degradation of GSPT1, it influences the ubiquitin-proteasome system, a key cellular pathway for protein degradation . This can have downstream effects on various biological processes, including cell cycle progression and apoptosis .
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide’s action are primarily related to its ability to degrade GSPT1 . By promoting GSPT1 degradation, the compound can influence various cellular processes, potentially including cell proliferation and apoptosis . This could make it a useful tool for treating conditions associated with uncontrolled cellular proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical reactions .
Cellular Effects
N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide can have various effects on cells. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can act as a modulator of cereblon (CRBN) activity, selectively modulating the degradation of GSPT1 protein .
Metabolic Pathways
N-(1,3-dioxoisoindolin-5-yl)-3-nitrobenzamide may be involved in various metabolic pathways. It can interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)cyclohexanecarboxamide
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide is unique due to the presence of both isoindoline and nitrobenzamide moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-13(8-2-1-3-10(6-8)18(22)23)16-9-4-5-11-12(7-9)15(21)17-14(11)20/h1-7H,(H,16,19)(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIMDQVVHZOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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